2,5-Dichlorohydroquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bacterial Xenobiotic Metabolite

One of the documented research areas for 2,5-DCHQ is its role as a bacterial metabolite of xenobiotics. Xenobiotics are man-made chemicals not typically found in nature. A study published in the Journal of Applied Microbiology demonstrated that a specific strain of bacteria (Xanthomonas sp. ICH12) can degrade gamma-hexachlorocyclohexane (gamma-HCH), an insecticide, into 2,5-DCHQ as one of the intermediate metabolites []. This research contributes to the understanding of bacterial degradation pathways for pollutants.

Chemical Synthesis and Reactivity Studies

Some scientific investigations have focused on the synthesis and reactivity of 2,5-DCHQ. For instance, research has explored the reduction of 2,5-dichloroquinone to obtain 2,5-DCHQ using sodium dithionite (Na2S2O4) []. Additionally, studies have examined the kinetic behavior of 2,5-DCHQ when reacting with N-phenyl-1,4-benzoquinonemonoimine []. These studies provide insights into the chemical properties and potential applications of 2,5-DCHQ.

- Origin: 2,5-DICH can be synthesized in a laboratory or may be produced as a metabolite by some bacteria when they break down certain xenobiotics (foreign chemicals) [].

- Significance: Currently, there is limited information available regarding specific research applications of 2,5-DICH. However, its structural similarity to hydroquinone, a well-known reducing agent and intermediate in various industrial processes, suggests potential for exploration in similar areas [].

Molecular Structure Analysis

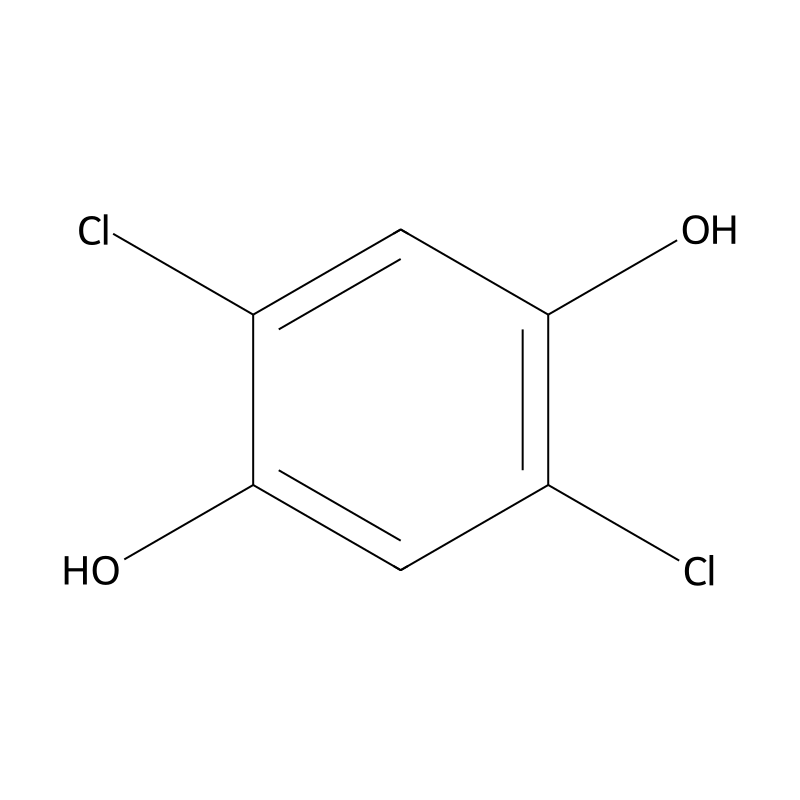

- 2,5-DICH has the chemical formula C6H4Cl2O2.

- Its structure consists of a benzene ring with two chlorine atoms substituted at positions 2 and 5, and two hydroxyl groups (OH) attached at positions 1 and 4 [].

- This arrangement places the chlorine atoms opposite each other on the ring, potentially influencing its reactivity compared to other hydroquinone derivatives.

Chemical Reactions Analysis

- Synthesis: A specific synthesis route for 2,5-DICH is not readily available in scientific literature. However, general methods for synthesizing dichlorohydroquinones involve chlorination of hydroquinone or related aromatic compounds [].

- Decomposition: Information on the thermal or hydrolytic decomposition pathways of 2,5-DICH is currently unavailable.

- Other Reactions: Due to the presence of hydroxyl groups, 2,5-DICH might undergo reactions typical of phenols, such as hydrogen bonding, etherification, and acylation. However, specific studies on its reactivity are lacking.

Physical And Chemical Properties Analysis

- Melting Point: The melting point of 2,5-DICH is reported to be in the range of 167.5-176.5 °C [].

- Boiling Point: No data available on the boiling point of 2,5-DICH.

- Solubility: Information on the solubility of 2,5-DICH in various solvents is not available. However, based on its structure, it is likely to be moderately soluble in organic solvents and less soluble in water due to the presence of both polar hydroxyl groups and nonpolar chlorine substituents.

- Stability: Data on the stability of 2,5-DICH towards light, heat, or oxidation is currently unavailable.

As of now, there is no scientific literature available describing a specific mechanism of action for 2,5-DICH in biological systems or its interaction with other compounds.

- No specific hazard information for 2,5-DICH is available. However, due to the presence of chlorine atoms, it is advisable to handle it with caution, similar to other chlorinated aromatic compounds. Standard laboratory practices for handling potentially hazardous chemicals should be followed when working with 2,5-DICH. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

The synthesis of 2,5-dichlorohydroquinone can be achieved through several methods:

- Chlorination of Hydroquinone: Hydroquinone can be chlorinated using chlorine gas or chlorinating agents to introduce chlorine atoms at the 2 and 5 positions.

- From 2-Chloro-1,4-dimethoxybenzene: This method involves demethylation followed by chlorination steps.

- Electrophilic Aromatic Substitution: Utilizing electrophiles in the presence of hydroquinone can also yield this compound.

These methods provide pathways for producing 2,5-dichlorohydroquinone with varying yields and purities depending on the specific conditions employed .

2,5-Dichlorohydroquinone finds applications in various fields:

- Chemical Synthesis: It serves as a key intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals.

- Antioxidant Agent: Due to its radical-scavenging properties, it is used in formulations aimed at reducing oxidative damage.

- Research: Its unique chemical properties make it valuable in studying reaction mechanisms and kinetics in organic chemistry.

Studies on the interactions of 2,5-dichlorohydroquinone with other chemical species have highlighted its role in redox chemistry. For example, its interaction with quinones can lead to complex formation that affects reaction kinetics. Research has also explored its behavior under different environmental conditions, such as pH variations and radiation exposure .

Several compounds are structurally or functionally similar to 2,5-dichlorohydroquinone. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Hydroquinone | No chlorine substituents | Strong antioxidant; widely used in cosmetics |

| 2-Chloro-1,4-dihydroxybenzene | One chlorine substituent | Used as a precursor for various chemicals |

| 1,4-Dichlorobenzene | Two chlorine substituents | Primarily used as a solvent and pesticide |

| 2,6-Dichlorohydroquinone | Chlorine at different positions | Exhibits different reactivity patterns |

The uniqueness of 2,5-dichlorohydroquinone lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

UNII

GHS Hazard Statements

H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Dates

Extension of Sphingobium sp. BHC-A to a 2,4,5-trichlorophenoxyacetic acid mineralizing strain by metabolic engineering

Feng Ge, Xu Chen, Xin Wang, Xuewei Liao, Yiying Jiao, Qing Hong, Longjiang Zhang, Jun WuPMID: 23747683 DOI: 10.1016/j.jbiotec.2013.05.013

Abstract

The gene cassette encoding for TftAB and TftCD proteins was integrated into the 16srDNA gene of the γ-hexachlorocyclohexane (γ-HCH) mineralizing strain Sphingobium sp. BHC-A by homologous recombination. The recombinant γ-HCH mineralizing strain may degrade 2,4,5-trichlorophenoxyacetic acid at a rate of 250nmol mg [protein](-1)h(-1), and the generated intermediate 2,5-dichlorohydroquinone may be further mineralized through γ-HCH downstream degradation pathway.Total syntheses of demethylasterriquinone B1, an orally active insulin mimetic, and demethylasterriquinone A1

Michael C Pirrung, Zhitao Li, Kaapjoo Park, Jin ZhuPMID: 12423119 DOI: 10.1021/jo020182a

Abstract

Two total syntheses of the unsymmetrical bis-indolylquinone natural product demethylasterriquinone B1 (also known as L-783,281) have been accomplished. The first exploits a known base-promoted condensation of indoles with bromanil, which stops at monoaddition using the sterically hindered 2-isoprenylindole. This permits addition of the second indole, 7-prenylindole, which gives both meta- and para-substituted bis-indolylquinone products. This regiochemical control problem was solved by extension of a method we recently developed for acid-promoted addition of indoles to 2,5-dichlorobenzoquinone. Under our original mineral acid conditions, reaction of 2-isoprenylindole with dichlorobenzoquinone fails, but it succeeds with 3-bromo-2,5-dichlorobenzoquinone using acetic acid as the promoter. The regiochemistry established in such selectively bromine-substituted quinones can be exploited in Stille couplings. As a model system, the synthesis of demethylasterriquinone A1 was accomplished using as the key step a Stille coupling of a 2,5-dibromobenzoquinone with an (N-isoprenylindol-3-yl)tin, producing the para-substituted bis-indolylquinone exclusively. Use of a (7-prenylindole)tin in coupling with a bromo-2,5-dichloro-4-indolylbenzoquinone gives the demethylasterriquinone B1 precursor. The dihaloquinone products of these indole/quinone coupling processes can be hydrolyzed to the dihydroxyquinone natural products. Demethylasterriquinone B1 is of high recent interest as a small molecule insulin mimetic with oral anti-diabetic activity in mice.Copper-mediated DNA damage by metabolites of p-dichlorobenzene

S Oikawa, S KawanishiPMID: 9006113 DOI: 10.1093/carcin/17.12.2733

Abstract

p-Dichlorobenzene (p-DCB) has been reported to be carcinogenic for rodents, although it does not seem to be mutagenic in bacterial test systems. In this study, the mechanism of DNA damage by metabolites of p-DCB in the presence of metals was investigated by a DNA sequencing technique using 32P-labeled DNA fragments and by an electrochemical detector coupled to an HPLC. 2,5-Dichlorohydroquinone (DCHQ), one of the major metabolites, caused DNA damage in the presence of Cu(II). 2,5-Dichloro-p-benzoquinone (DCBQ) slightly induced DNA damage in the presence of Cu(II), but addition of NADH induced DNA damage very efficiently. DCHQ plus Cu(II) induced piperidine-labile sites at thymine residues at high frequency. A similar DNA cleavage pattern was observed with DCBQ plus Cu(II) in the presence of NADH. Both DCHQ and DCBQ plus NADH increased 8-oxo-7,8-dihydro-2'-deoxyguanosine in calf thymus DNA in the presence of Cu(II). Typical hydroxyl radical scavengers showed no inhibitory effects on this Cu(II)-mediated DNA damage. Bathocuproine and catalase inhibited the DNA damage, indicating the participation of Cu(I) and hydrogen peroxide (H2O2) in the DNA damage. UV-visible and ESR spectroscopy has demonstrated that DCHQ is rapidly autoxidized to DCBQ via a semiquinone radical, even in the absence of metal ions, indicating that the semiquinone radical itself is not the main active species inducing DNA damage. These results suggest that a semiquinone radical produced by autoxidation of DCHQ and/or reduction of DCBQ by NADH reacts with O2 to form superoxide and subsequently H2O2. Consequently, it is considered that the active species derived from the reaction of H2O2 with Cu(I) participates in the DNA damage.Tamoxifen: evidence by 32P-postlabeling and use of metabolic inhibitors for two distinct pathways leading to mouse hepatic DNA adduct formation and identification of 4-hydroxytamoxifen as a proximate metabolite

K Randerath, B Moorthy, N Mabon, P SriramPMID: 7955037 DOI: 10.1093/carcin/15.10.2087

Abstract

Exposure to pentachlorophenol (PCP) strongly intensifies the formation of mouse hepatic DNA adducts elicited by oral administration of tamoxifen (TAM), as previously shown by 32P-postlabeling. To explain this effect, PCP was proposed to interfere with the detoxication by sulfate conjugation of an as yet unidentified hydroxylated proximate TAM metabolite. A comparison of the present and earlier results shows that the hepatic TAM adduct pattern in female ICR mice depended on the route of administration of TAM (120 mumol/kg), with oral administration primarily eliciting formation of more polar adducts (termed group I adducts), while after i.p. administration less polar adducts (group II) predominated over group I adducts by a factor of 17.5. All these adducts were also formed in female Sprague-Dawley rats after i.p. dosing with TAM, but total adduct levels were 3.5- to 5-fold higher than in mice. After four daily i.p. treatments, TAM adducts accumulated in mouse liver DNA in a non-linear fashion. Adduct levels were 30-50 times lower in mouse kidney and lung than in liver. The phenolic metabolite 4-hydroxy TAM (120 mumol/kg) exclusively led to formation of polar (group I) hepatic adducts, and this process was stimulated 8-fold by co-administration of PCP (75 mumol/kg). Co-administration of PCP with the parent compound led to an 11-fold enhancement of group I adduct formation; simultaneously, levels of group II adducts were suppressed 6-fold. Another inhibitor of sulfate conjugation, 2,6-dichloro-4-nitrophenol, unlike PCP, had no effect on group I adducts, but it reduced group II adduct formation 2.2-fold. The PCP metabolite 2,3,5,6-tetrachlorohydroquinone (75 mumol/kg) did not significantly affect any major TAM adduct, suggesting that PCP itself was the active compound. Similar to group II TAM adducts, the formation of hepatic safrole-DNA adducts was inhibited in female ICR mice by both sulfotransferase inhibitors, consistent with the proposal that metabolic alpha-hydroxylation of the ethyl group of TAM followed by sulfate conjugation represented a mechanism of TAM activation. On the other hand, the strong intensification of group I adducts by PCP and the lack of this effect by 2,6-dichloro-4-nitrophenol suggested that inhibition of sulfate conjugation may not have been the primary mechanism underlying the intensification of group I adducts formed from TAM or 4-hydroxy TAM. The results presented herein demonstrate conclusively that TAM was activated to DNA-reactive compounds along two distinct pathways which contrasted in their responses to metabolic inhibitors.Comparative metabolism of the renal carcinogen 1,4-dichlorobenzene in rat: identification and quantitation of novel metabolites

C Klos, W DekantPMID: 7900412 DOI: 10.3109/00498259409043294

Abstract

1. The metabolism of 1,4-dichlorobenzene has been studied in the male and female Fisher 344 rat over 72 h after oral administration of 14C-1,4-dichlorobenzene (900 mg = 96.8 microCi/kg). No covalent binding of radioactivity could be detected in samples of liver, kidney, lung and spleen. The major route of excretion was with urine accounting for 41.3% of the dose for male and 37.8% of the dose for female rat within 72 h after dosing. 2. Urinary metabolites of 1,4-dichlorobenzene were identified and quantified. The major metabolites identified in the urine of both the male and female rat, were the sulphate and glucuronide of 2,5-dichlorophenol. Minor amounts of 2,5-dichlorohydroquinone were excreted as an unidentified conjugate. 3. 2-(N-acetyl-cysteine-S-yl)-1,4-dichlorobenzene and 2-(N-acetyl-cysteine-S-yl)-2,3-dihydro-3-hydroxy-1,3-hydroxy-1,4-dich lorobenzen e were minor metabolites excreted in the urine of both sexes. 4. A novel biotransformation pathway for 1,4-dichlorobenzene may be postulated, leading to the urinary excretion of a mercapturic acid of chlorophenol. 5. No marked differences in the distribution and excretion of metabolites of 1,4-dichlorobenzene were observed between the male and female Fisher 344 rat.The induction of DNA strand breaks and formation of semiquinone radicals by metabolites of 2,4,5-trichlorophenol

U Juhl, J K Blum, W Butte, I WittePMID: 2071027 DOI: 10.3109/10715769109088927

Abstract

The industrial pollutant 2,4,5-trichlorophenol (2,4,5-TCP) was metabolized with postmitochondrial liver fraction from Aroclor-1254 induced rats. The generated metabolites induced single strand breaks in PM2 DNA. Among the metabolites produced are the 3,4,6-trichlorocatechol (TCC) and the 2,5-dichlorohydro-quinone (DCH), whereby the induction of DNA scission by DCH was approximately one hundred times greater than that of TCC. In the 2,4,5-TCP metabolization mixture radicals were observed by ESR. They were identified as the semiquinones of TCC and DCH. ESR studies confirmed that both TCC and DCH autoxidize in aqueous solution to their semiquinone radicals. The involvement of reactive oxygen species in the DNA strand scission was demonstrated by using DMSO, SOD, and catalase as scavengers. Inhibition of strand breaks with the scavenger enzymes did not give homogeneous results for DCH and TCC. This indicated that the directly damaging species might be different for DCH and TCC.Cloning and sequencing of a 2,5-dichlorohydroquinone reductive dehalogenase gene whose product is involved in degradation of gamma-hexachlorocyclohexane by Sphingomonas paucimobilis

K Miyauchi, S K Suh, Y Nagata, M TakagiPMID: 9515900 DOI: 10.1128/JB.180.6.1354-1359.1998